

Technical Guide: Physicochemical Properties of 6-(Dimethylamino)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Dimethylamino)pyridine-3-boronic acid

Cat. No.: B1362075

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of **6-(Dimethylamino)pyridine-3-boronic acid** (CAS Number: 579525-46-5). While a specific experimental melting point is not consistently reported in publicly available literature, this document outlines the standard methodologies for its determination and presents other key data and relevant chemical workflows. Boronic acids are crucial building blocks in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds in the synthesis of complex molecules.[\[1\]](#)

Quantitative Data Summary

The following table summarizes the key computed and physical properties of **6-(Dimethylamino)pyridine-3-boronic acid**.

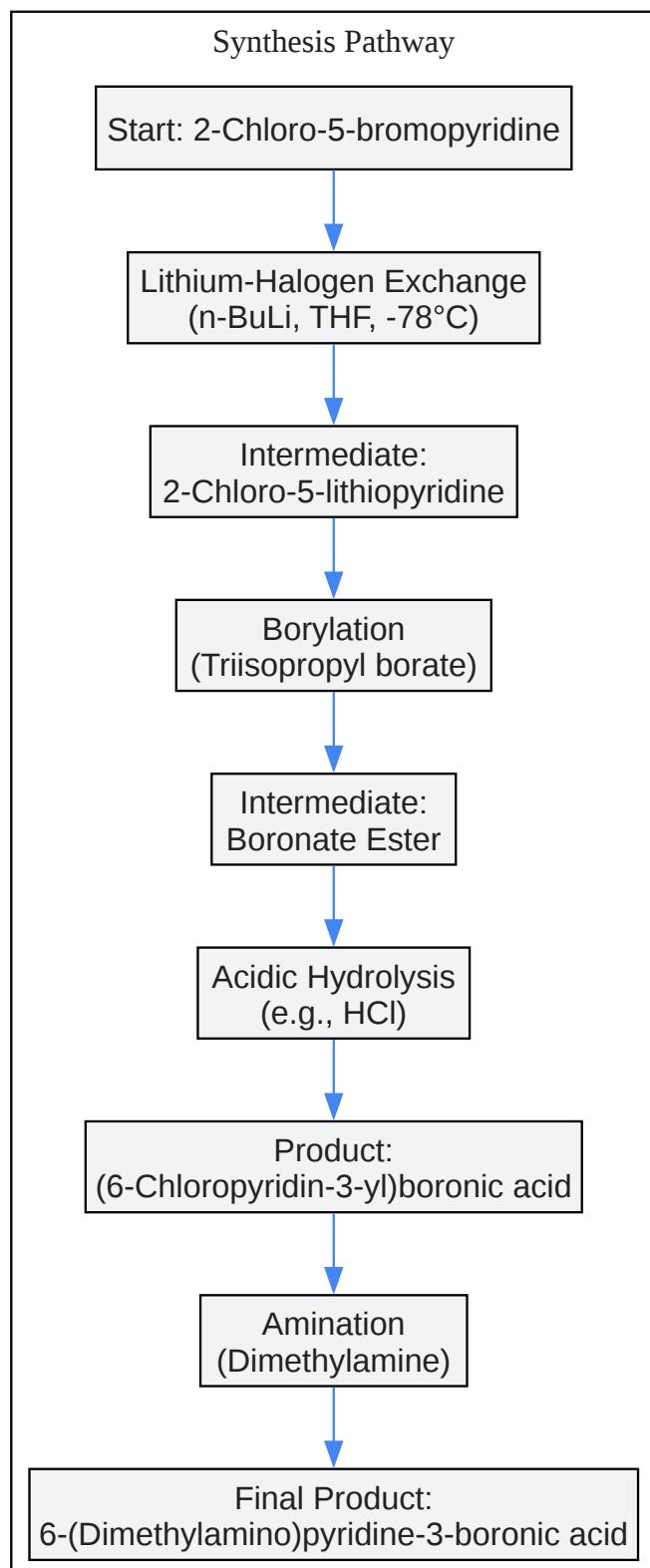
Property	Value	Source
IUPAC Name	[6-(dimethylamino)-3-pyridinyl]boronic acid	[2]
CAS Number	579525-46-5	[2]
Molecular Formula	C ₇ H ₁₁ BN ₂ O ₂	[2]
Molecular Weight	165.99 g/mol	[2]
Physical Form	Solid	
Melting Point	Data not available in cited sources	[3]

Experimental Protocol: Melting Point Determination

The melting point of a solid is a critical measure of its purity. For a crystalline organic compound like **6-(Dimethylamino)pyridine-3-boronic acid**, the capillary melting point method is standard.[\[4\]](#)[\[5\]](#)

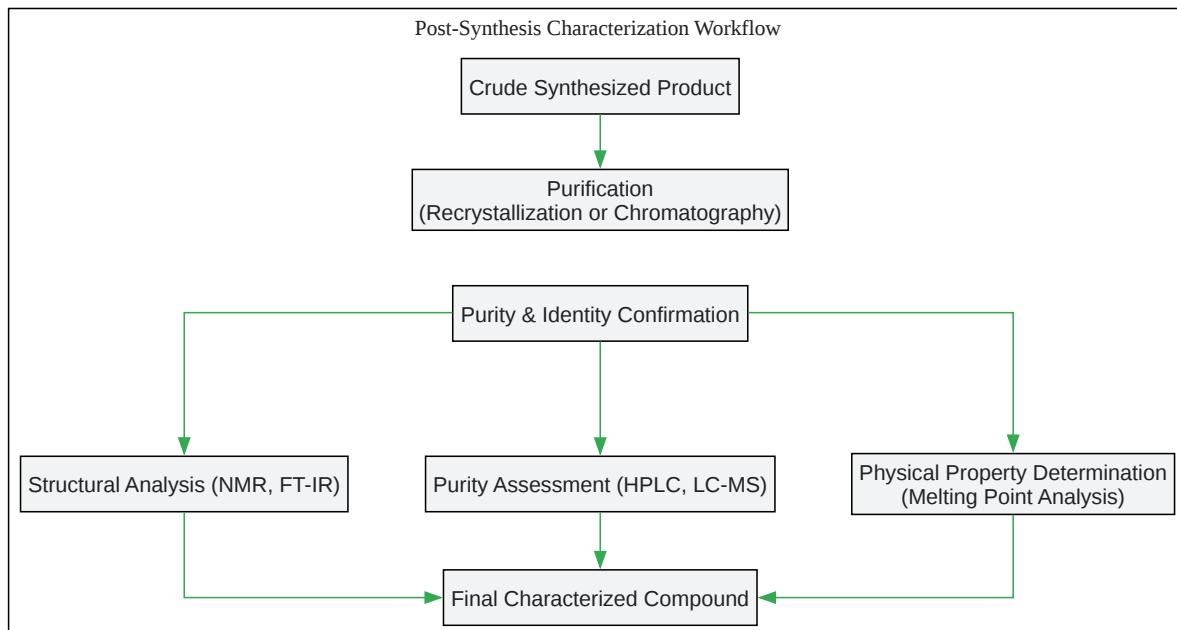
Objective: To determine the temperature range over which the solid sample melts. A sharp melting range (typically 0.5-1.0°C) is indicative of high purity.

Apparatus and Materials:


- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Glass capillary tubes (one end sealed)[\[4\]](#)
- Sample of **6-(Dimethylamino)pyridine-3-boronic acid**, finely powdered
- Thermometer
- Packing tool or glass rod

Procedure:

- Sample Preparation: Place a small amount of the dry, powdered compound onto a clean, dry surface. Jab the open end of a capillary tube into the powder to collect a small amount of the sample.[6]
- Packing the Sample: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[6]
- Apparatus Setup:
 - Mel-Temp Apparatus: Place the packed capillary tube into the sample holder of the apparatus.
 - Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, aligning the sample with the thermometer bulb. Immerse the setup in the oil of the Thiele tube.[7]
- Heating and Observation:
 - Begin heating the apparatus. For an unknown sample, a rapid heating rate (10-20°C per minute) can be used to find an approximate melting range.[5]
 - Allow the apparatus to cool. In a second, more precise measurement, heat rapidly until the temperature is about 20°C below the approximate melting point found.[6]
 - Then, reduce the heating rate to a slow and steady 1-2°C per minute.
- Recording the Melting Range:
 - T1: Record the temperature at which the first droplet of liquid becomes visible.[6]
 - T2: Record the temperature at which the last crystal of the solid completely melts into a liquid.[4]
 - The melting point is reported as the range from T1 to T2.
- Post-Analysis: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.


Relevant Workflows and Pathways

Boronic acids are versatile synthetic intermediates. The following diagrams illustrate a general synthesis pathway for a pyridine boronic acid and a typical workflow for its subsequent characterization.

[Click to download full resolution via product page](#)

Caption: Generalized synthesis of a substituted pyridine-3-boronic acid.

[Click to download full resolution via product page](#)

Caption: Standard workflow for the characterization of a synthesized compound.

Applications in Drug Development

6-(Dimethylamino)pyridine-3-boronic acid and its derivatives are of significant interest to the pharmaceutical industry. Boronic acids can act as inhibitors for various enzymes, including efflux pumps in bacteria, which are a major cause of antibiotic resistance.^[8] For example, derivatives of 6-substituted pyridine-3-boronic acid have been studied as potential inhibitors of the NorA efflux pump in *Staphylococcus aureus*, thereby potentiating the activity of existing antibiotics like ciprofloxacin. The unique electronic properties of the boronic acid moiety allow it

to form stable complexes with biological targets, making it a valuable pharmacophore in modern drug design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 6-(Dimethylamino)pyridine-3-boronic acid | C7H11BN2O2 | CID 2763271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. keyorganics.net [keyorganics.net]
- 4. davjalandhar.com [davjalandhar.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 6-(Dimethylamino)pyridine-3-boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362075#melting-point-of-6-dimethylamino-pyridine-3-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com